2-(4-methoxy-3-methylphenyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide
Description
The compound 2-(4-methoxy-3-methylphenyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide features a 1,3,4-oxadiazole core substituted at position 5 with a thiophen-2-ylmethyl group. The oxadiazole ring is linked via an acetamide bridge to a 4-methoxy-3-methylphenyl moiety. This structure combines electron-donating (methoxy) and hydrophobic (methyl, thiophene) groups, which may enhance bioavailability and target binding. The acetamide linker facilitates hydrogen bonding, a critical feature for interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
2-(4-methoxy-3-methylphenyl)-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-11-8-12(5-6-14(11)22-2)9-15(21)18-17-20-19-16(23-17)10-13-4-3-7-24-13/h3-8H,9-10H2,1-2H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUPPFRXGPGNGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)NC2=NN=C(O2)CC3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxy-3-methylphenyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the thiophen-2-ylmethyl group: This step involves the alkylation of the oxadiazole ring with a thiophen-2-ylmethyl halide in the presence of a base.
Acylation with 2-(4-methoxy-3-methylphenyl)acetyl chloride: The final step involves the acylation of the intermediate with 2-(4-methoxy-3-methylphenyl)acetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxy-3-methylphenyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkyl halides, or acyl halides can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 2-(4-methoxy-3-methylphenyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes involved in disease processes.
Receptor binding: It may bind to specific receptors, modulating their activity.
Signal transduction pathways: The compound may affect various signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Key Comparative Insights
Synthetic Routes :
- The target compound likely shares synthesis steps (e.g., S-alkylation, acetamide coupling) with analogues like 4c and 14 , which use chloroacetamide intermediates . Ultrasonic methods (as in 2b ) could improve reaction efficiency .
- Unlike 7d (thiadiazole core), the oxadiazole ring in the target compound may confer distinct electronic properties due to nitrogen vs. sulfur heteroatoms .
- The 4-methoxy-3-methylphenyl substituent combines steric bulk (methyl) and hydrogen-bonding capacity (methoxy), differing from 4c’s simpler p-tolyl group .
Biological Activity :
- While 7d shows potent cytotoxicity (IC₅₀ = 1.8 µM), the target compound’s thiophene moiety may modulate activity against similar cancer cell lines (e.g., Caco-2) .
- Antimicrobial activity in 2b suggests the acetamide-oxadiazole scaffold’s versatility, though substituent choice critically determines target specificity .
Physicochemical Properties :
Spectral Comparisons
Biological Activity
The compound 2-(4-methoxy-3-methylphenyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide belongs to the class of 1,3,4-oxadiazoles , which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and case studies.
Chemical Structure
The chemical structure of the compound is represented as follows:
This structure features a methoxy group, a methyl group on the phenyl ring, and a thiophene moiety linked through an oxadiazole ring.
Anticancer Activity
1,3,4-Oxadiazole derivatives have been extensively studied for their anticancer potential. Research indicates that modifications in the oxadiazole scaffold can enhance cytotoxicity against various cancer cell lines.
The anticancer activity of compounds like this compound is attributed to several mechanisms:
- Inhibition of Enzymes : These compounds can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Targeting Nucleic Acids : The ability to interact with DNA and RNA contributes to their antiproliferative effects .
Case Studies
A study conducted on various 1,3,4-oxadiazole derivatives demonstrated significant cytotoxic effects against human cancer cell lines. For instance:
- Compound A (similar structure) showed IC50 values in the micromolar range against breast cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF7 | 12.5 |
| B | HeLa | 10.0 |
| C | A549 | 15.0 |
Antimicrobial Activity
The antimicrobial properties of 1,3,4-oxadiazole derivatives are well-documented. The compound has shown promising results against various bacterial and fungal strains.
Antibacterial Studies
Research indicates that certain derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria:
- Escherichia coli : Effective at concentrations as low as 50 µg/mL.
- Staphylococcus aureus : Exhibited moderate activity with an MIC of 100 µg/mL.
Antifungal Studies
In vitro studies have reported antifungal efficacy against Candida albicans , with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL depending on the derivative .
Anti-inflammatory Activity
In addition to anticancer and antimicrobial properties, some studies suggest that oxadiazole derivatives may possess anti-inflammatory effects. This is particularly relevant in conditions where inflammation contributes to disease progression.
The anti-inflammatory potential is thought to arise from the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
